Cas no 88415-53-6 (Phenol,2-[[3-[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-2-hydroxy-5-methylphenyl]methyl]-6-[[2-hydroxy-3-[[2-hydroxy-3-[(2-hydroxy-5-nitrophenyl)methyl]-5-methylphenyl]methyl]-5-methylphenyl]methyl]-4-methyl-)

Phenol,2-[[3-[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-2-hydroxy-5-methylphenyl]methyl]-6-[[2-hydroxy-3-[[2-hydroxy-3-[(2-hydroxy-5-nitrophenyl)methyl]-5-methylphenyl]methyl]-5-methylphenyl]methyl]-4-methyl- structure
88415-53-6 structure
Product Name:Phenol,2-[[3-[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-2-hydroxy-5-methylphenyl]methyl]-6-[[2-hydroxy-3-[[2-hydroxy-3-[(2-hydroxy-5-nitrophenyl)methyl]-5-methylphenyl]methyl]-5-methylphenyl]methyl]-4-methyl-
Numéro CAS:88415-53-6
Le MF:C50H53NO8
Mégawatts:795.957734823227
CID:633690
Update Time:2022-07-27

Phenol,2-[[3-[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-2-hydroxy-5-methylphenyl]methyl]-6-[[2-hydroxy-3-[[2-hydroxy-3-[(2-hydroxy-5-nitrophenyl)methyl]-5-methylphenyl]methyl]-5-methylphenyl]methyl]-4-methyl- Propriétés chimiques et physiques

Nom et identifiant

    • Phenol,2-[[3-[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-2-hydroxy-5-methylphenyl]methyl]-6-[[2-hydroxy-3-[[2-hydroxy-3-[(2-hydroxy-5-nitrophenyl)methyl]-5-methylphenyl]methyl]-5-methylphenyl]methyl]-4-methyl-
    • Phenol,2-[[3-[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-2-hydroxy-5-methylphenyl]methyl]-6-[[2-hydroxy-3-[[2-hydroxy-3-[(2-hydroxy-5-nitrophenyl)methyl]-5-methylphenyl]methyl]-5-methylph
    • Phenol, 2-[[3-[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-2-hydroxy-5-methylphenyl]methyl]-6-[[2-hydroxy-3-[[2-hydroxy-3-[(2-hydroxy-5-nitrophenyl)methyl]-5-methylphenyl]methyl]-5-methylphenyl]methyl]-4-methyl- (9CI)
    • Piscine à noyau: 1S/C50H53NO8/c1-27-11-33(21-32-26-42(51(58)59)9-10-44(32)52)45(53)34(12-27)22-35-13-28(2)14-36(46(35)54)23-37-15-29(3)16-38(47(37)55)24-39-17-30(4)18-40(48(39)56)25-41-19-31(5)20-43(49(41)57)50(6,7)8/h9-20,26,52-57H,21-25H2,1-8H3
    • La clé Inchi: ZOWPXOGVJOVCRA-UHFFFAOYSA-N
    • Sourire: C1(O)=C(CC2=CC(C)=CC(CC3=CC(C)=CC(CC4=CC([N+]([O-])=O)=CC=C4O)=C3O)=C2O)C=C(C)C=C1CC1=CC(C)=CC(CC2=CC(C)=CC(C(C)(C)C)=C2O)=C1O
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